molecular formula C13H15NO B5842875 4-(3-phenyl-2-propyn-1-yl)morpholine CAS No. 1017-73-8

4-(3-phenyl-2-propyn-1-yl)morpholine

Cat. No. B5842875
CAS RN: 1017-73-8
M. Wt: 201.26 g/mol
InChI Key: HYRDQBVNOSFELY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives involves several key steps, including refluxing, amination, cyclization, and sometimes condensation reactions, as observed in the synthesis of related compounds. For example, a specific derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showcasing the complexity and versatility of synthetic approaches in this chemical domain (Mamatha S.V et al., 2019).

Molecular Structure Analysis

Crystal structure and molecular geometry analyses are crucial for understanding the physical and chemical properties of morpholine derivatives. The single crystal X-ray diffraction studies of related compounds reveal that these molecules can exhibit complex geometries and are capable of forming crystalline structures with specific lattice parameters, indicative of their solid-state behavior and potential intermolecular interactions (Mamatha S.V et al., 2019).

properties

IUPAC Name

4-(3-phenylprop-2-ynyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRDQBVNOSFELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354560
Record name 4-(3-phenylprop-2-ynyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017-73-8
Record name 4-(3-phenylprop-2-ynyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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